1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group and a propenyl substituent
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves several synthetic routes. One common method includes the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, a mixture of 3,4-dihydro-2-oxiranyl-2H-1-benzopyran, benzenemethanamine, and absolute ethanol can be stirred and refluxed to yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with different reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: This compound shares a similar naphthalene ring system but has different substituents, leading to distinct chemical and biological properties.
Lapachol: A naphthoquinone derivative with various therapeutic activities. The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications.
Properties
CAS No. |
65534-93-2 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-prop-2-enyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-7,11H,1,5,8-9H2 |
InChI Key |
WOACLWPBTAIOPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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